molecular formula C22H21N3O5 B5575520 N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(2,3,6-trimethylphenoxy)acetohydrazide

N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(2,3,6-trimethylphenoxy)acetohydrazide

Cat. No.: B5575520
M. Wt: 407.4 g/mol
InChI Key: YLHKQNDRROJWFK-FSJBWODESA-N
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Description

N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(2,3,6-trimethylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Device Applications

One notable application of hydrazone compounds, which include derivatives similar to N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(2,3,6-trimethylphenoxy)acetohydrazide, is in the development of nonlinear optical materials. These materials are crucial for optical device applications such as optical limiters and optical switches. A study by Naseema et al. (2010) synthesized three hydrazones and investigated their third-order nonlinear optical properties. They found that the compounds exhibited promising optical power limiting behavior, making them potential candidates for optical device applications (Naseema et al., 2010).

Antimycobacterial Activity

Another significant area of application for compounds related to this compound is in antimycobacterial treatments. Various coupling products from 4-aminobenzoic acid hydrazones were synthesized and evaluated for their activity against Mycobacterium tuberculosis and Mycobacterium fortuitum. Some compounds demonstrated notable activity against these pathogens, highlighting the potential of such compounds in developing new antimycobacterial agents (Ş. Küçükgüzel et al., 1999).

Antioxidant Activity

Compounds structurally related to this compound have also been explored for their antioxidant properties. A study involving the synthesis of a series of N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines showed that some synthesized compounds exhibited moderate antioxidant activity, indicating their potential utility in fields requiring antioxidant properties (Vidyashree H. S. Jois et al., 2014).

Properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14-4-5-15(2)22(16(14)3)29-13-21(26)24-23-12-19-10-11-20(30-19)17-6-8-18(9-7-17)25(27)28/h4-12H,13H2,1-3H3,(H,24,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHKQNDRROJWFK-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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